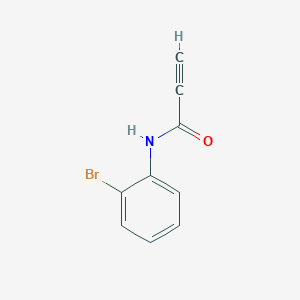
N-(2-bromophenyl)prop-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)prop-2-ynamide is an organic compound with the molecular formula C9H6BrNO and a molecular weight of 224.05 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a prop-2-ynamide group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)prop-2-ynamide typically involves the reaction of 2-bromoaniline with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-bromophenyl)prop-2-ynamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the triple bond in the prop-2-ynamide group can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of N-(2-substituted phenyl)prop-2-ynamides.
Oxidation: Formation of N-(2-bromophenyl)prop-2-ynoic acid.
Reduction: Formation of N-(2-bromophenyl)prop-2-enamide or N-(2-bromophenyl)prop-2-anamide.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)prop-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)prop-2-ynamide involves its interaction with specific molecular targets. The bromine atom and the prop-2-ynamide group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chlorophenyl)prop-2-ynamide
- N-(2-fluorophenyl)prop-2-ynamide
- N-(2-iodophenyl)prop-2-ynamide
Uniqueness
N-(2-bromophenyl)prop-2-ynamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H6BrNO |
|---|---|
Molekulargewicht |
224.05 g/mol |
IUPAC-Name |
N-(2-bromophenyl)prop-2-ynamide |
InChI |
InChI=1S/C9H6BrNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h1,3-6H,(H,11,12) |
InChI-Schlüssel |
WFWDQRWHBQZSKS-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)NC1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(Butan-2-yl)amino]ethyl}-4-fluorophenol](/img/structure/B13318093.png)
![(Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B13318098.png)
![3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one](/img/structure/B13318099.png)
![2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B13318112.png)
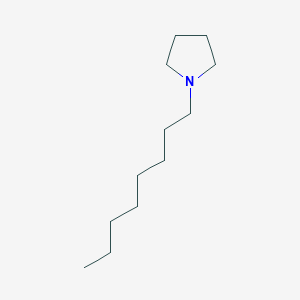

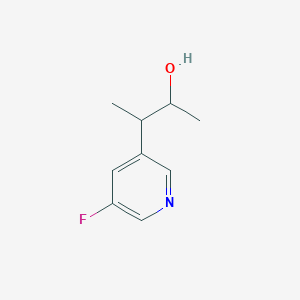
![3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13318142.png)
![tert-Butyl N-{[4-(4-formylphenoxy)phenyl]methyl}carbamate](/img/structure/B13318166.png)
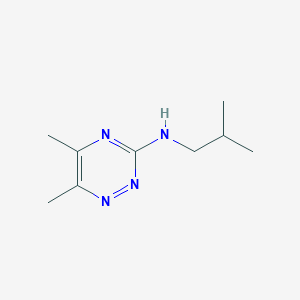
![1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13318183.png)

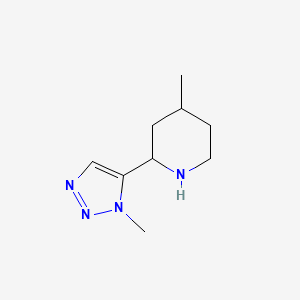
![1-[5-(4-Chloro-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13318197.png)
